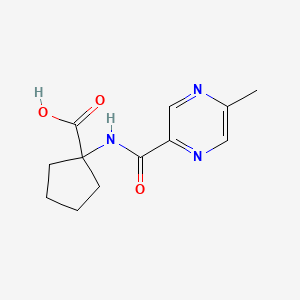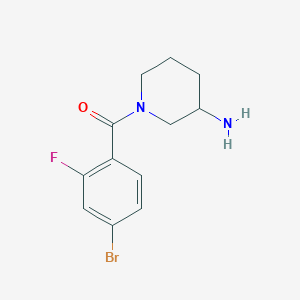
(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O It is a derivative of piperidine and contains both bromine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 3-aminopiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(4-chloro-2-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(4-bromo-2-chlorophenyl)methanone
Uniqueness
(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H14BrFN2O |
|---|---|
Molekulargewicht |
301.15 g/mol |
IUPAC-Name |
(3-aminopiperidin-1-yl)-(4-bromo-2-fluorophenyl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |
InChI-Schlüssel |
GYKCGYPDDYNLIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


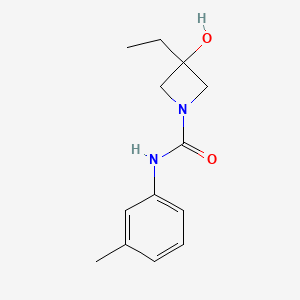
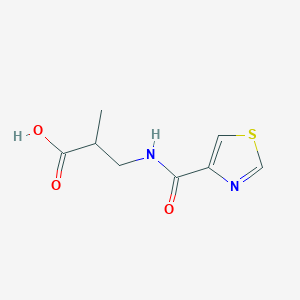
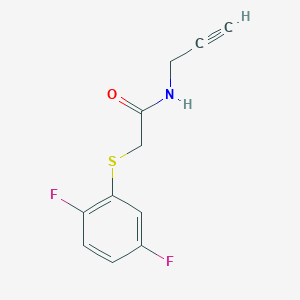
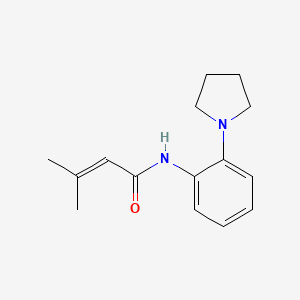
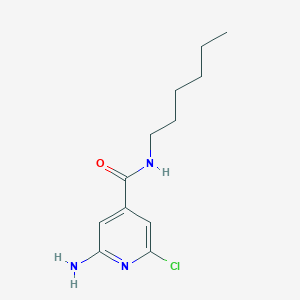
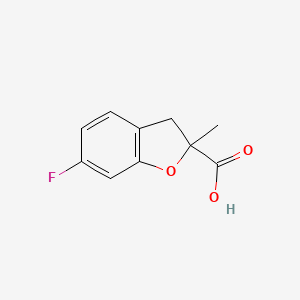
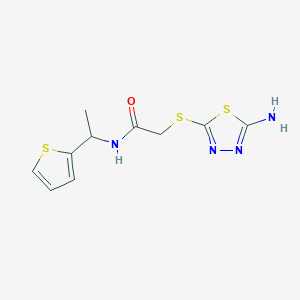

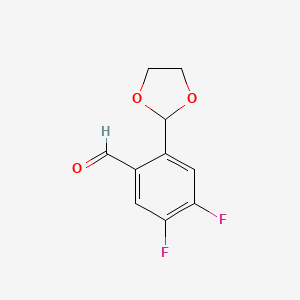
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
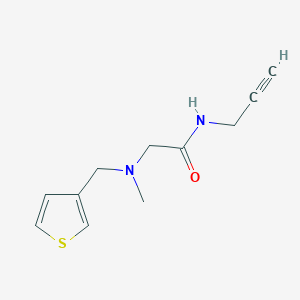
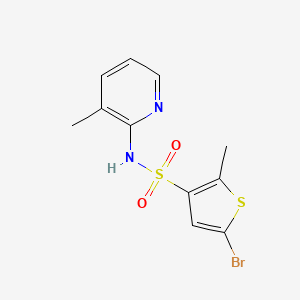
![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
